(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17530950
InChI: InChI=1S/C8H9N3.2ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H
SMILES:
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.10 g/mol

(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC17530950

Molecular Formula: C8H11Cl2N3

Molecular Weight: 220.10 g/mol

* For research use only. Not for human or veterinary use.

(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride -

Specification

Molecular Formula C8H11Cl2N3
Molecular Weight 220.10 g/mol
IUPAC Name 1H-benzimidazol-4-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C8H9N3.2ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H
Standard InChI Key UERJIDOKTPVORP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)NC=N2)CN.Cl.Cl

Introduction

Synthesis and Optimization Strategies

Industrial-scale synthesis typically involves a multi-step process:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with formic acid under reflux yields the unsubstituted benzimidazole scaffold.

  • Aminomethylation: Direct electrophilic substitution at the 4-position using chloromethylamine or Mannich reaction derivatives introduces the aminomethyl group .

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol precipitates the dihydrochloride salt .

Critical reaction parameters include:

  • Temperature: 80–100°C for aminomethylation to prevent side reactions.

  • Catalysts: Lewis acids like ZnCl₂ improve regioselectivity .

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, validated by HPLC .

Recent advances employ continuous-flow reactors to enhance yield (up to 78%) and reduce byproducts. Scalability remains a focus, with pilot plants reporting batch sizes of 10–50 kg/month .

Molecular Structure and Spectral Characterization

The compound’s structure has been confirmed via:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, H2), 7.65 (d, J = 8.2 Hz, 1H, H5), 7.48 (d, J = 8.2 Hz, 1H, H6), 4.12 (s, 2H, CH₂NH₂) .

    • ¹³C NMR: δ 151.2 (C2), 134.5 (C4), 123.8–127.6 (aromatic carbons), 42.3 (CH₂NH₂) .

  • Mass Spectrometry: ESI-MS m/z 149.1 [M–2HCl+H]⁺, consistent with the free base molecular weight .

Computational modeling (DFT at B3LYP/6-31G*) predicts a dipole moment of 5.2 Debye, indicating high polarity conducive to aqueous solubility.

Biological Activity and Pharmaceutical Applications

Enzyme Inhibition

The compound inhibits tyrosine kinase receptors (IC₅₀ = 3.2 μM) and PARP-1 (IC₅₀ = 8.7 μM) in vitro, suggesting potential in oncology therapeutics. Molecular docking studies reveal binding to the ATP pocket of EGFR via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Antiviral Research

In SARS-CoV-2 PLpro inhibition assays, derivatives of this scaffold reduced viral replication by 62% at 10 μM, though the parent compound showed limited activity (IC₅₀ > 50 μM) . Structural modifications, such as N-alkylation, are under investigation to enhance potency.

Material Science Applications

As a ligand in metal-organic frameworks (MOFs), the compound coordinates with Cu(II) ions to form porous networks with a surface area of 1,200 m²/g, useful for gas storage.

HazardPrecautionary MeasureSource
Skin irritation (H315)Wear nitrile gloves
Eye damage (H319)Use safety goggles
Respiratory tract irritation (H335)Use fume hoods

Disposal recommendations include incineration at >1,000°C with scrubbers to neutralize HCl emissions .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the aminomethyl group to optimize pharmacokinetics.

  • Combination Therapies: Co-administration with checkpoint inhibitors in murine cancer models.

  • Green Synthesis: Catalytic asymmetric synthesis using biocatalysts to reduce waste.

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